![molecular formula C13H10ClF3N2O2 B2786793 ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate CAS No. 321430-87-9](/img/structure/B2786793.png)
ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring fused with a pyridine ring, substituted with chloro and trifluoromethyl groups, making it a valuable molecule in medicinal chemistry and industrial applications.
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in signal transduction, enzyme activity, and cellular metabolism
Pharmacokinetics
For instance, it may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine . More research is needed to confirm these assumptions and provide a comprehensive understanding of its pharmacokinetic profile.
Result of Action
Based on its structural similarity to other active compounds, it may exert its effects by modulating the activity of its target proteins, altering cellular signaling pathways, or influencing cellular metabolism
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability, solubility, and interaction with its targets. Moreover, the compound’s efficacy may be influenced by the physiological and pathological conditions of the organism in which it is administered .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .
Next, the pyrrole ring is introduced through a cyclization reaction. This can be achieved by reacting the ester with a suitable amine, such as pyrrole, under acidic or basic conditions. The reaction is typically carried out in a solvent like toluene or dichloromethane at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole oxides or reduction to form dihydropyrroles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide due to its unique chemical properties.
Material Science: It is investigated for use in the development of advanced materials, such as organic semiconductors and polymers.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate can be compared with other pyrrole and pyridine derivatives:
Ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate: Lacks the pyrrole ring, making it less versatile in certain applications.
1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
3-chloro-5-(trifluoromethyl)-2-pyridinamine: Contains an amine group, which can lead to different biological activities and chemical reactivity.
The unique combination of the pyrrole and pyridine rings, along with the chloro and trifluoromethyl substituents, gives this compound distinct properties that are valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-4-3-5-19(10)11-9(14)6-8(7-18-11)13(15,16)17/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVSOKVXELFLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
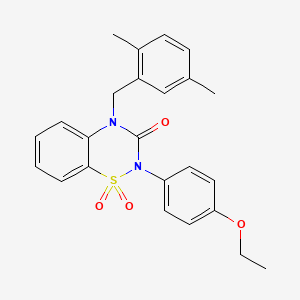
![ethyl 6-methyl-2-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)
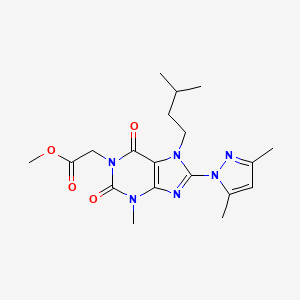
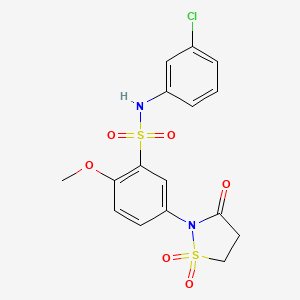
![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)
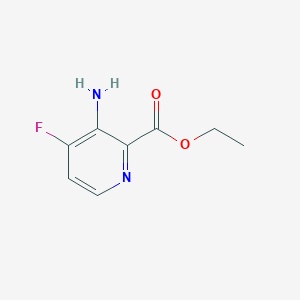

![6-[(3-methoxyphenyl)methyl]-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B2786724.png)
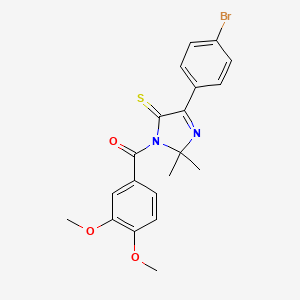
![3,5-difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2786726.png)
![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2786727.png)
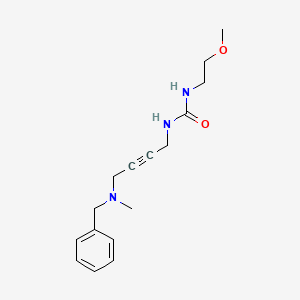
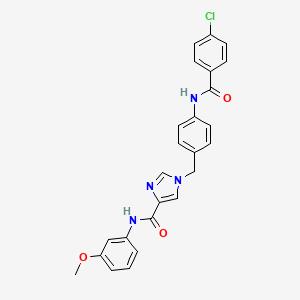
![7-butyl-5-(cyclopentylsulfanyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2786732.png)
